![molecular formula C15H10BrClN2OS B4086493 N-(5-bromo-6-methyl-2-pyridinyl)-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B4086493.png)
N-(5-bromo-6-methyl-2-pyridinyl)-3-chloro-1-benzothiophene-2-carboxamide
Overview
Description
N-(5-bromo-6-methyl-2-pyridinyl)-3-chloro-1-benzothiophene-2-carboxamide, also known as BPTF inhibitor, is a chemical compound that has been extensively studied for its potential applications in the field of scientific research. This compound has shown promising results in various studies, particularly in the field of cancer research.
Mechanism of Action
The mechanism of action of N-(5-bromo-6-methyl-2-pyridinyl)-3-chloro-1-benzothiophene-2-carboxamide involves the inhibition of N-(5-bromo-6-methyl-2-pyridinyl)-3-chloro-1-benzothiophene-2-carboxamide, a protein that plays a crucial role in the development of certain types of cancer. N-(5-bromo-6-methyl-2-pyridinyl)-3-chloro-1-benzothiophene-2-carboxamide is a component of the nucleosome remodeling and deacetylase (NuRD) complex, which is involved in the regulation of gene expression. By inhibiting the activity of N-(5-bromo-6-methyl-2-pyridinyl)-3-chloro-1-benzothiophene-2-carboxamide, N-(5-bromo-6-methyl-2-pyridinyl)-3-chloro-1-benzothiophene-2-carboxamide can prevent the development and progression of certain types of cancer.
Biochemical and Physiological Effects:
Studies have shown that N-(5-bromo-6-methyl-2-pyridinyl)-3-chloro-1-benzothiophene-2-carboxamide can have various biochemical and physiological effects. One study showed that this compound can inhibit the growth and proliferation of breast cancer cells by inducing apoptosis, or programmed cell death. Another study showed that N-(5-bromo-6-methyl-2-pyridinyl)-3-chloro-1-benzothiophene-2-carboxamide can inhibit the migration and invasion of cancer cells by downregulating the expression of certain genes involved in these processes.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(5-bromo-6-methyl-2-pyridinyl)-3-chloro-1-benzothiophene-2-carboxamide in lab experiments is its specificity for N-(5-bromo-6-methyl-2-pyridinyl)-3-chloro-1-benzothiophene-2-carboxamide. This compound has been shown to selectively inhibit the activity of N-(5-bromo-6-methyl-2-pyridinyl)-3-chloro-1-benzothiophene-2-carboxamide without affecting other proteins in the NuRD complex. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that high concentrations of N-(5-bromo-6-methyl-2-pyridinyl)-3-chloro-1-benzothiophene-2-carboxamide can cause cytotoxicity in certain cell lines.
Future Directions
There are several future directions for the study of N-(5-bromo-6-methyl-2-pyridinyl)-3-chloro-1-benzothiophene-2-carboxamide. One area of research is the development of more potent and selective inhibitors of N-(5-bromo-6-methyl-2-pyridinyl)-3-chloro-1-benzothiophene-2-carboxamide. Another area of research is the investigation of the potential applications of this compound in the treatment of other types of cancer, such as leukemia. Additionally, studies could be conducted to investigate the potential use of N-(5-bromo-6-methyl-2-pyridinyl)-3-chloro-1-benzothiophene-2-carboxamide in combination with other cancer treatments, such as chemotherapy or radiation therapy, to enhance their effectiveness.
Scientific Research Applications
N-(5-bromo-6-methyl-2-pyridinyl)-3-chloro-1-benzothiophene-2-carboxamide has been extensively studied for its potential applications in the field of scientific research. One of the main areas of research has been in the field of cancer research. Studies have shown that this compound has the potential to inhibit the activity of N-(5-bromo-6-methyl-2-pyridinyl)-3-chloro-1-benzothiophene-2-carboxamide, a protein that plays a crucial role in the development of certain types of cancer, such as breast cancer and leukemia.
properties
IUPAC Name |
N-(5-bromo-6-methylpyridin-2-yl)-3-chloro-1-benzothiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrClN2OS/c1-8-10(16)6-7-12(18-8)19-15(20)14-13(17)9-4-2-3-5-11(9)21-14/h2-7H,1H3,(H,18,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQVWCDKDKBXAOB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)NC(=O)C2=C(C3=CC=CC=C3S2)Cl)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrClN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-bromo-6-methylpyridin-2-yl)-3-chloro-1-benzothiophene-2-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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